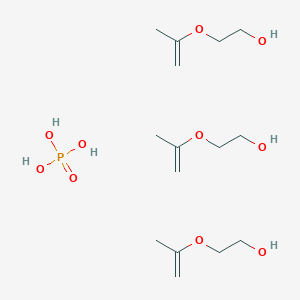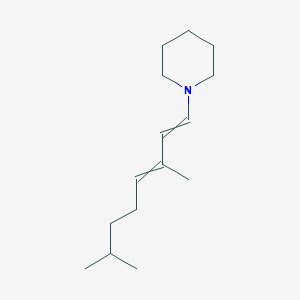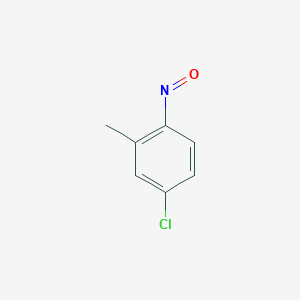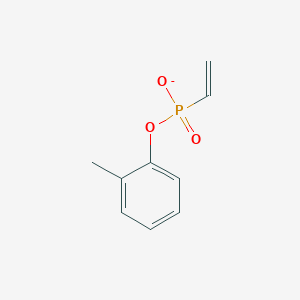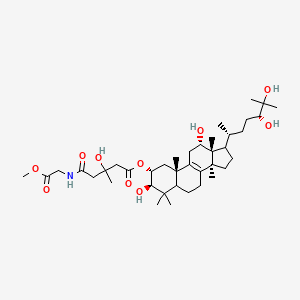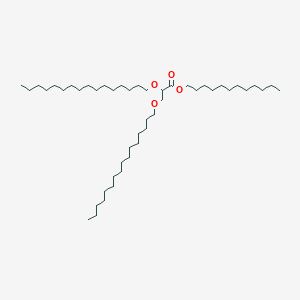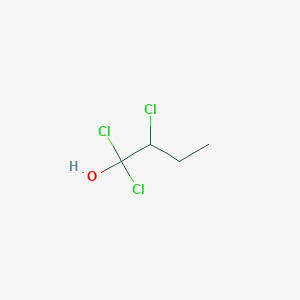
1,1,2-Trichlorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichlorobutan-1-ol is an organic compound with the molecular formula C4H7Cl3O It is a chlorinated alcohol, which means it contains both chlorine and hydroxyl groups
Méthodes De Préparation
The synthesis of 1,1,2-Trichlorobutan-1-ol typically involves the chlorination of butanol. One common method is the reaction of butanol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial production methods may involve continuous flow reactors where butanol and chlorine are fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
1,1,2-Trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield less chlorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other groups using nucleophiles such as hydroxide ions or amines. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Applications De Recherche Scientifique
1,1,2-Trichlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: This compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into the potential therapeutic uses of chlorinated alcohols may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1,1,2-Trichlorobutan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1,1,2-Trichlorobutan-1-ol can be compared with other chlorinated alcohols such as 1,1,1-Trichlorobutan-1-ol and 1,1,2-Trichloroethanol. These compounds share similar chemical properties but differ in their specific structures and reactivity. For example:
1,1,1-Trichlorobutan-1-ol: This compound has three chlorine atoms on the same carbon, making it more reactive in certain substitution reactions.
1,1,2-Trichloroethanol: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
Propriétés
Numéro CAS |
63455-20-9 |
|---|---|
Formule moléculaire |
C4H7Cl3O |
Poids moléculaire |
177.45 g/mol |
Nom IUPAC |
1,1,2-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O/c1-2-3(5)4(6,7)8/h3,8H,2H2,1H3 |
Clé InChI |
GNHXKRFYHZTMSB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



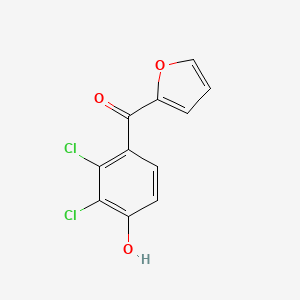
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
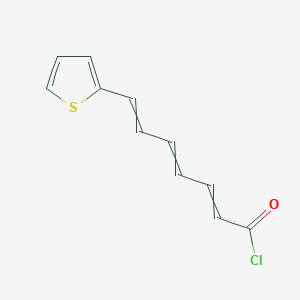
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
